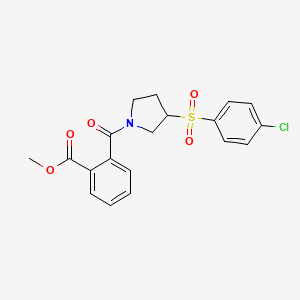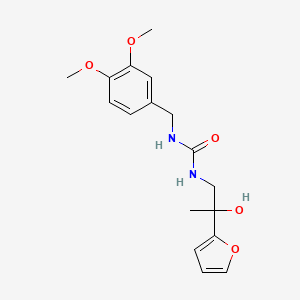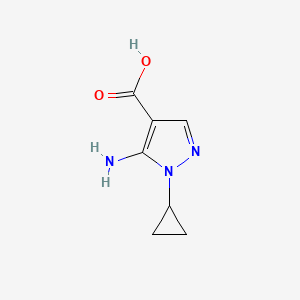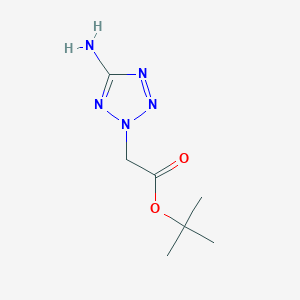
Methyl 2-(3-((4-chlorophenyl)sulfonyl)pyrrolidine-1-carbonyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 2-(3-((4-chlorophenyl)sulfonyl)pyrrolidine-1-carbonyl)benzoate” is a complex organic compound. The pyrrolidine ring, a five-membered nitrogen heterocycle, is a common feature in many biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound likely includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The structure may also include a sulfonyl group attached to a chlorophenyl group, a carbonyl group attached to the pyrrolidine ring, and a benzoate group attached via a methyl linker .Applications De Recherche Scientifique
Transparent Polyimides Development
Research by Tapaswi et al. (2015) focused on synthesizing transparent polyimides (PIs) with high refractive indices and small birefringences. These PIs were developed through the thermal polycondensation of benzidine derivatives, showcasing potential applications in optoelectronics due to their transparency and colorlessness alongside good thermomechanical stabilities. This demonstrates the compound's utility in creating materials with specific optical properties (Tapaswi et al., 2015).
Synthesis of Key Intermediates
Xiu-lan (2009) explored the synthesis of a key intermediate, 3-Chloro-6-methyl-dibenzo[c,f][1,2]thiazepin-11(6H)-one 5,5-dioxide, from 4-chloro-2-sulfonylchloride methyl benzoate. This process demonstrates the compound's relevance in pharmaceutical synthesis, particularly as an intermediate in the production of Tianeptine (Xiu-lan, 2009).
Radical Alkenylation of C(sp3)–H Bonds
Amaoka et al. (2014) utilized a related sulfonyl compound for the direct alkenylation of C(sp3)–H bonds under photo-irradiation conditions. This methodology enables the efficient substitution of various C(sp3)–H bonds with (E)-sulfonylalkene units, offering a straightforward route to structurally complex natural products and pharmaceuticals (Amaoka et al., 2014).
Pyrrolidines Synthesis
Research by Mąkosza and Judka (2005) presented a novel synthesis of pyrrolidines through the reaction of γ-chlorocarbanions with imines. This synthesis method highlights the versatility of sulfonyl compounds in generating pyrrolidines, which are valuable in medicinal chemistry and organic synthesis (Mąkosza & Judka, 2005).
Heavy Metal Ion Adsorption
Ravikumar et al. (2011) synthesized aromatic polyamides and polythioamides with pendent chlorobenzylidine rings, derived from similar sulfonyl compounds, for heavy metal ion adsorption. This study illustrates the application of such materials in environmental pollution control, particularly in the removal of heavy metals from aqueous solutions (Ravikumar et al., 2011).
Propriétés
IUPAC Name |
methyl 2-[3-(4-chlorophenyl)sulfonylpyrrolidine-1-carbonyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO5S/c1-26-19(23)17-5-3-2-4-16(17)18(22)21-11-10-15(12-21)27(24,25)14-8-6-13(20)7-9-14/h2-9,15H,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKHLZOSTRRJGBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C(=O)N2CCC(C2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2603567.png)



![tert-butyl N-[3-(ethylamino)-2,2-dimethylpropyl]carbamate](/img/structure/B2603573.png)
![4-[3-(4-Bromophenyl)-5-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid](/img/structure/B2603575.png)
![N-[[2-(Dimethylamino)pyridin-4-yl]methyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B2603576.png)
![3-({[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-(4-ethoxyphenyl)pyridazine](/img/structure/B2603577.png)
![4-cyano-N-(2-(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)benzamide hydrochloride](/img/structure/B2603579.png)

![2-(4-Chlorophenoxy)-1-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]ethanone](/img/structure/B2603584.png)

